molecular formula C28H55NO3 B022337 N-decanoyl-D-erythro-sphingosine CAS No. 111122-57-7

N-decanoyl-D-erythro-sphingosine

Cat. No.: B022337
CAS No.: 111122-57-7
M. Wt: 453.7 g/mol
InChI Key: FDWVAQFAMZLCAX-NBNLIBPQSA-N
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Description

N-Decanoylsphingosine: is a type of N-acylsphingosine where the ceramide N-acyl group is specified as decanoyl. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. N-Decanoylsphingosine plays a significant role in various biological processes and is a key component in the study of sphingolipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Decanoylsphingosine can be synthesized through the acylation of sphingosine with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the decanoic acid .

Industrial Production Methods: Industrial production of N-Decanoylsphingosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification .

Chemical Reactions Analysis

Types of Reactions: N-Decanoylsphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Decanoylsphingosine has a wide range of applications in scientific research:

Mechanism of Action

N-Decanoylsphingosine exerts its effects through its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • N-Acetylsphingosine
  • N-Myristoylsphingosine
  • N-Palmitoylsphingosine

Comparison: N-Decanoylsphingosine is unique due to its specific decanoyl group, which influences its physical and chemical properties. Compared to other N-acylsphingosines, it may have different solubility, melting points, and biological activities. For example, N-Myristoylsphingosine has a longer acyl chain, which may affect its interaction with cell membranes and enzymes .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWVAQFAMZLCAX-NBNLIBPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420651
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111122-57-7
Record name N-decanoylceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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